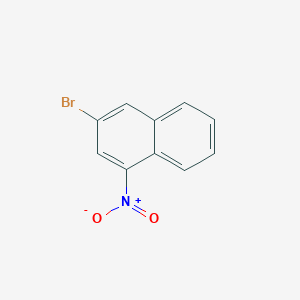

3-Bromo-1-nitronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-5-7-3-1-2-4-9(7)10(6-8)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUKHFBRPMIOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356569 | |

| Record name | 3-bromo-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102153-47-9 | |

| Record name | 3-bromo-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-1-nitronaphthalene (CAS: 102153-47-9): Synthesis, Reactivity, and Applications for Research Professionals

This guide provides an in-depth analysis of 3-Bromo-1-nitronaphthalene, a key chemical intermediate. Designed for researchers and drug development scientists, it moves beyond basic data to explore the causality behind its synthesis, its versatile reactivity, and its strategic applications in modern chemistry.

Core Properties and Strategic Importance

This compound is an organic compound featuring a naphthalene core substituted with both a bromine atom and a nitro group.[1] This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis.[1] The interplay between the electron-withdrawing nitro group and the reactive bromo group allows for a wide range of selective chemical transformations, positioning it as a precursor for pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2]

Its potential to permeate biological membranes and interact with cellular enzymes also makes it a compound of interest in biological research and early-stage drug discovery.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 102153-47-9 | [1][3] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 252.06 g/mol | [2][3][4][5] |

| Melting Point | 97-98 °C | [6] |

| Boiling Point | 351.5±17.0 °C (Predicted) | [6] |

| Density | 1.662±0.06 g/cm³ (Predicted) | [6] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC=C2C(=C1)C=C(C=C2[O-])Br | [1] |

| Storage | Sealed in a dry place at room temperature. | [4][6] |

Synthesis: A Tale of Two Pathways

The synthesis of this compound can be approached from two primary starting materials, each leveraging the principles of electrophilic aromatic substitution on the naphthalene ring system. The choice of pathway often depends on the availability of precursors and the desired control over isomeric purity.

Pathway A: Nitration of 1-Bromonaphthalene

A common route involves the direct nitration of 1-bromonaphthalene.[2] In the naphthalene system, which is more complex than benzene, the bromine substituent directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the C3 position. This reaction requires careful control of conditions to achieve good regioselectivity and yield.

Causality in Experimental Design:

-

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic and most effective nitrating agent. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion.

-

Temperature Control: Electrophilic aromatic substitutions are exothermic. Maintaining a low temperature (e.g., 0-10 °C) is critical to prevent over-nitration (dinitration) and the formation of unwanted side products, thereby ensuring higher purity of the desired mononitrated product.

Caption: Synthesis workflow for this compound via nitration.

Pathway B: Bromination of 1-Nitronaphthalene

An alternative synthesis involves the bromination of 1-nitronaphthalene.[1][2] The strongly deactivating nitro group directs the incoming electrophile (bromonium ion, Br⁺) to specific positions. While bromination often occurs on the unsubstituted ring, reaction conditions using oleum (fuming sulfuric acid) can favor substitution at the C3 position.[2]

Protocol: Scalable Bromination of 1-Nitronaphthalene This protocol is adapted from established industrial methods for brominating nitroaromatics.[2]

-

Vessel Preparation: Ensure a clean, dry, glass-lined reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel.

-

Dissolution: Charge the reactor with 1-nitronaphthalene (1.0 eq). Begin stirring and add 20% oleum (H₂SO₄·SO₃) carefully, ensuring the temperature does not exceed 60 °C.

-

Bromine Addition: Once the 1-nitronaphthalene is fully dissolved, begin the dropwise addition of molecular bromine (Br₂, 0.5 eq) over approximately 2 hours. Causality: Slow addition is crucial to control the exotherm and prevent localized high concentrations of bromine, which can lead to side reactions.

-

Reaction: After the addition is complete, heat the reaction mixture to 80 °C and maintain for 6 hours, monitoring progress by TLC or HPLC.

-

Quenching: Cool the mixture to room temperature and carefully quench by pouring it over crushed ice. Safety: This step is highly exothermic and must be done slowly in a well-ventilated fume hood.

-

Isolation & Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a cold solvent like ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Chemical Reactivity: A Hub for Molecular Diversity

The true utility of this compound lies in the orthogonal reactivity of its two functional groups. This allows for sequential, selective modifications to build complex molecular architectures.

Reactions Involving the Nitro Group

The nitro group is primarily a precursor to an amino group, a cornerstone functional group in many pharmaceuticals.

-

Reduction to Amine: The most common transformation is the reduction of the nitro group to a primary amine (3-Bromo-1-aminonaphthalene). This is typically achieved with high efficiency using reducing agents like tin(II) chloride (SnCl₂), sodium borohydride, or catalytic hydrogenation (H₂ over Pd/C).[2] This resulting aminonaphthalene is a versatile intermediate for forming amides, sulfonamides, and for diazotization reactions.

Reactions Involving the Bromo Group

The bromine atom is an excellent leaving group and a handle for carbon-carbon and carbon-heteroatom bond formation.

-

Nucleophilic Aromatic Substitution (SₙAr): While typically difficult, the presence of the electron-withdrawing nitro group activates the naphthalene ring, making the bromo group susceptible to substitution by strong nucleophiles.

-

Palladium-Catalyzed Cross-Coupling: The bromo group is ideally suited for a variety of powerful cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds, creating biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Caption: Key reactivity pathways of this compound.

Analytical Characterization

Confirming the identity, purity, and structure of this compound relies on standard analytical techniques. While commercial suppliers provide detailed certificates of analysis, in-house verification is a cornerstone of trustworthy research.[4]

Table 2: Expected Spectroscopic Signatures

| Technique | Expected Features | Rationale |

| ¹H NMR | Complex multiplet signals in the aromatic region (approx. 7.5-8.5 ppm). | The six protons on the substituted naphthalene ring will exhibit complex splitting patterns due to their distinct chemical environments and coupling constants. |

| ¹³C NMR | 10 distinct signals in the aromatic region. | The molecule has 10 unique carbon atoms in its aromatic system. Carbons attached to Br and NO₂ will have characteristic chemical shifts. |

| FT-IR | Strong asymmetric and symmetric stretching bands for N-O at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively. Aromatic C-H stretching above 3000 cm⁻¹. C-Br stretching in the fingerprint region (~600-500 cm⁻¹). | These are characteristic absorption frequencies for the key functional groups present in the molecule. |

| Mass Spec (MS) | A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity. | This isotopic pattern is the definitive signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| HPLC | A single major peak under appropriate column and mobile phase conditions. | Used to assess the purity of the compound, with peak area corresponding to its relative concentration. |

Applications in Research and Development

The synthetic versatility of this compound makes it a valuable starting point in several high-value research areas.

-

Drug Discovery: The naphthalene scaffold is a "privileged structure" found in numerous FDA-approved drugs like Propranolol, Naproxen, and Bedaquiline.[7] By using this compound, chemists can rapidly generate libraries of novel naphthalene derivatives through the reactions described above, exploring new chemical space for potential anticancer, antimicrobial, or anti-inflammatory agents.[7] Aromatic nitro compounds themselves are a significant class of molecules with a wide range of biological activities.[8]

-

Material Science: The extended π-conjugated system of the naphthalene core is a desirable feature for organic electronics. Research suggests that derivatives of this compound can be used to prepare organic semiconductors, leveraging its self-assembly properties to create functional materials with specific optical or electronic characteristics.[1]

-

Chemical Synthesis: It serves as a crucial intermediate for producing complex organic molecules, including dyes and pigments for industrial use.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While a specific, comprehensive safety dataset for this exact compound is limited, data from closely related nitroaromatic and bromoaromatic compounds provide a strong basis for a cautious approach.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[6][11]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong reducing agents.[10][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment as it may be toxic to aquatic life.[9][10]

References

-

Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-49. Retrieved from [Link]

-

Tsupko, O. S., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(15), 4983. Retrieved from [Link]

Sources

- 1. Buy this compound | 102153-47-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 102153-47-9 | CAS DataBase [m.chemicalbook.com]

- 4. 102153-47-9|this compound|BLD Pharm [bldpharm.com]

- 5. synchem.de [synchem.de]

- 6. This compound CAS#: 102153-47-9 [m.chemicalbook.com]

- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Bromo-1-nitronaphthalene is a substituted naphthalene derivative of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both an electron-withdrawing nitro group and a synthetically versatile bromine atom, renders it a valuable precursor for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering field-proven insights into its characterization and handling. Understanding these fundamental properties is paramount for its effective utilization in research and development, ensuring reproducibility and the rational design of synthetic pathways.

Molecular Structure and Key Identifiers

The structural framework of this compound dictates its chemical reactivity and physical behavior. The naphthalene core, a bicyclic aromatic system, is substituted at the C1 and C3 positions. The nitro group at C1 significantly influences the electronic properties of the aromatic system, while the bromine atom at C3 serves as a key handle for a variety of chemical transformations, including cross-coupling reactions.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 102153-47-9 | [1] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.06 g/mol | [1] |

| InChI Key | SYUKHFBRPMIOTK-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in chemical reactions. This compound is a solid at ambient temperature, a characteristic typical for substituted naphthalenes of this molecular weight.

Table 2: Physical Properties of this compound

| Property | Value | Method | Source |

| Physical State | Yellow to brown solid | Visual Inspection | [2] |

| Melting Point | 97-98 °C | Experimental | [2] |

| Boiling Point | 351.5 ± 17.0 °C | Predicted | [2] |

| Density | 1.662 ± 0.06 g/cm³ | Predicted | [2] |

| Solubility | Soluble in organic solvents | - | [1] |

Expert Insights: The Causality Behind the Properties

The relatively high melting point of this compound can be attributed to the planar and rigid nature of the naphthalene ring system, which allows for efficient crystal packing. The presence of the polar nitro group and the halogen bond-donating bromine atom can further enhance intermolecular interactions within the crystal lattice, requiring more thermal energy to overcome these forces. The predicted high boiling point is consistent with a molecule of this size and polarity. Its solubility in organic solvents is expected due to the largely nonpolar aromatic core.

Spectroscopic Characterization: A Predictive Analysis

Workflow for Spectroscopic Characterization

Sources

An In-depth Technical Guide to 3-Bromo-1-nitronaphthalene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field of synthetic organic chemistry has consistently highlighted the pivotal role of versatile building blocks in the discovery and development of novel molecules. 3-Bromo-1-nitronaphthalene is one such compound, a seemingly simple substituted naphthalene that offers a rich tapestry of synthetic possibilities. Its unique electronic and steric properties, arising from the interplay between the bromo and nitro functionalities, make it a valuable precursor in the synthesis of a wide array of complex organic structures. This guide is intended to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to underscore the importance of robust, self-validating protocols. Every piece of data and every protocol herein is presented with the aim of empowering researchers to confidently and safely incorporate this valuable intermediate into their synthetic strategies.

Core Molecular Attributes of this compound

This compound is a halogenated nitroaromatic compound that serves as a key intermediate in various synthetic endeavors.[1] A thorough understanding of its fundamental molecular properties is the bedrock upon which its synthetic utility is built.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][2] |

| Molecular Weight | 252.06 g/mol | [1][2] |

| CAS Number | 102153-47-9 | [1] |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

The presence of both a bromine atom and a nitro group on the naphthalene scaffold imparts a unique reactivity profile to the molecule. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The bromine atom, a good leaving group, provides a handle for a variety of cross-coupling and substitution reactions.

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached from two primary retrosynthetic disconnections: the bromination of 1-nitronaphthalene or the nitration of a brominated naphthalene. The choice of pathway is often dictated by the availability of starting materials, desired purity, and scalability.

Pathway A: Electrophilic Bromination of 1-Nitronaphthalene

This is a common and often preferred route due to the commercial availability of 1-nitronaphthalene. The underlying principle is an electrophilic aromatic substitution reaction where the nitro group directs the incoming electrophile (bromine) to the meta position.

Materials:

-

1-Nitronaphthalene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Oleum (fuming sulfuric acid)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (DCM) (as solvent)

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap containing a sodium bisulfite solution is charged with 1-nitronaphthalene and a suitable solvent (e.g., CCl₄ or DCM).

-

Catalyst Addition: A catalytic amount of Lewis acid, such as FeBr₃, is added to the stirred suspension. Alternatively, for a scalable protocol, 1-nitronaphthalene can be dissolved in 20% oleum at 60°C.[1]

-

Bromine Addition: A solution of bromine in the same solvent is added dropwise from the dropping funnel to the reaction mixture at a controlled temperature (typically between 60-80°C) to minimize the formation of di-substituted byproducts.[1] The reaction is exothermic and the addition rate should be managed to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of an aqueous sodium bisulfite solution to destroy any unreacted bromine. The organic layer is then washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

Choice of Catalyst: The Lewis acid (FeBr₃) polarizes the Br-Br bond, generating a more potent electrophile ("Br⁺") necessary to overcome the deactivating effect of the nitro group. Oleum serves a similar purpose by protonating the nitro group, further enhancing its deactivating and meta-directing influence.

-

Temperature Control: Maintaining the reaction temperature within the specified range is critical for regioselectivity and to prevent over-bromination, which would lead to a more complex product mixture and a lower yield of the desired isomer.

-

Quenching with Sodium Bisulfite: This step is a crucial safety measure to neutralize the highly corrosive and toxic excess bromine, converting it to the less harmful bromide ion.

Pathway B: Nitration of Bromonaphthalene

An alternative approach involves the nitration of a suitable bromonaphthalene isomer. This pathway's viability hinges on the regioselectivity of the nitration reaction.

Caption: Workflow for the synthesis of this compound via nitration.

Spectroscopic Characterization: The Molecular Fingerprint

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the disubstituted naphthalene ring system. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electronic effects of both the bromo and nitro groups.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H | 7.5 - 8.5 | m | 2-9 |

Note: A detailed assignment would require 2D NMR experiments such as COSY and HMBC.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons directly attached to the electron-withdrawing nitro group and the electronegative bromine atom will be significantly deshielded.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br | ~120 |

| C-NO₂ | ~145 |

| Other Aromatic C | 120 - 140 |

| Quaternary Aromatic C | 125 - 150 |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~1520 and ~1340 | Asymmetric and symmetric N-O stretch of NO₂ | Strong |

| ~1600, ~1450 | Aromatic C=C stretch | Medium |

| ~1050 | C-Br stretch | Medium-Strong |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Expected Mass Spectrum Features:

| m/z | Interpretation |

| 251/253 | Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for bromine. |

| 205/207 | Loss of NO₂ |

| 126 | Loss of Br and NO₂ |

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile synthon in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the bromo group can participate in a variety of cross-coupling and substitution reactions.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common transformation that opens up a vast array of synthetic possibilities, including the formation of amides, sulfonamides, and diazonium salts.

Sources

The Solubility Profile of 3-Bromo-1-nitronaphthalene: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of 3-Bromo-1-nitronaphthalene in organic solvents. In the absence of extensive experimental data in publicly available literature, this guide establishes a robust framework for both predicting and experimentally determining its solubility. We delve into the theoretical underpinnings of solubility, with a focus on Hansen Solubility Parameters (HSP) and the UNIFAC model. Detailed, field-proven protocols for gravimetric, spectroscopic, and High-Performance Liquid Chromatography (HPLC) based methods are provided to empower researchers to generate precise solubility data. Furthermore, a predicted solubility profile of this compound across a range of common organic solvents is presented, based on estimated Hansen Solubility Parameters derived from group contribution methods. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction to this compound and its Solubility

This compound is a substituted aromatic compound with a molecular formula of C₁₀H₆BrNO₂. Its structure, featuring a naphthalene core with both a bromine atom and a nitro group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The bromine atom can participate in various substitution reactions, while the nitro group can be readily reduced to an amine, opening avenues for diverse functionalization.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences every stage of the drug development process, from synthesis and purification to formulation and bioavailability. A thorough understanding of a compound's solubility in different organic solvents is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent can significantly impact reaction rates, yields, and purity by ensuring all reactants are in the same phase.

-

Crystallization and Purification: The choice of solvent system is crucial for obtaining a crystalline product with the desired polymorph and purity.

-

Formulation Development: Solubility data guides the selection of excipients and the development of stable and effective dosage forms.

-

Analytical Method Development: Understanding solubility is essential for preparing standards and samples for techniques like HPLC and spectroscopy.

This guide will provide the theoretical and practical knowledge necessary to predict, measure, and understand the solubility behavior of this compound.

Theoretical Framework for Solubility Prediction

The fundamental principle governing solubility is "like dissolves like," which, in chemical terms, relates to the similarity of intermolecular forces between the solute and the solvent. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) model, which disaggregates the total cohesive energy density of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Stemming from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." The closer a solute and solvent are in this space, the more likely they are to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = sqrt(4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²)

A smaller Ra value indicates a higher affinity and, therefore, greater potential for solubility.

In the absence of experimentally determined HSP values for this compound, we can estimate them using group contribution methods. The Stefanis-Panayiotou method is a reliable approach for this purpose.[1] By breaking down the molecule into its constituent functional groups (aromatic carbons, nitro group, bromine), we can calculate the estimated HSP values.

Based on the group contributions for a substituted naphthalene ring, the estimated Hansen Solubility Parameters for this compound are:

-

δd ≈ 20.0 MPa½

-

δp ≈ 9.0 MPa½

-

δh ≈ 4.5 MPa½

These estimated values provide a strong basis for predicting which solvents are likely to be effective.

UNIFAC Group Contribution Model

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is another powerful predictive tool that calculates activity coefficients in mixtures.[2] It is a group-contribution method, meaning it relies on the properties of the functional groups present in the molecules. The UNIFAC model can be particularly useful for predicting solid-liquid equilibria and is superior in some cases as it only requires the solute's heat of fusion, melting point, and the chemical structures of the solute and solvent.[2] While a detailed UNIFAC calculation is beyond the scope of this guide, it represents a valuable computational approach for more in-depth solubility predictions, especially when experimental data for related systems are available to refine the model's interaction parameters.

Experimental Determination of Solubility

While theoretical predictions are invaluable for initial solvent screening, experimental determination of solubility remains the gold standard for obtaining accurate and reliable data. The following section details three robust and widely used methods for quantifying the solubility of a solid compound in an organic solvent.

General Workflow for Solubility Determination

The overarching principle in experimental solubility determination is to create a saturated solution at a specific temperature, separate the undissolved solid, and then quantify the concentration of the solute in the clear supernatant.

Figure 1: General experimental workflow for determining the solubility of a solid in a liquid.

Method 1: Gravimetric Analysis

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile.[3]

-

Preparation of Saturated Solution: Follow the general workflow described in Figure 1.

-

Sample Collection: Accurately pipette a known volume (e.g., 5.00 mL) of the clear, filtered supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Solvent Evaporation: Gently evaporate the solvent in a fume hood or a rotary evaporator. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be necessary.

-

Drying: Once the solvent is removed, dry the evaporating dish containing the solid residue to a constant weight in an oven at an appropriate temperature (e.g., 60-80°C).

-

Weighing: After cooling to room temperature in a desiccator, accurately weigh the evaporating dish with the dried solute.

-

Calculation:

-

Mass of solute = (Mass of dish + solute) - (Mass of empty dish)

-

Solubility (g/L) = (Mass of solute in g) / (Volume of supernatant in L)

-

Causality and Self-Validation: This method is self-validating through the principle of drying to a constant weight. Consecutive weighings that show no significant change in mass confirm that all the solvent has been removed, ensuring the accuracy of the final solute mass measurement. The primary source of error is the potential for loss of a volatile solute during evaporation.

Method 2: UV-Vis Spectroscopic Analysis

This method is suitable if this compound exhibits a distinct UV-Vis absorbance spectrum in the chosen solvent.[4] It is a sensitive technique that requires smaller sample volumes compared to the gravimetric method.

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Create a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.

-

Perform a series of accurate serial dilutions to prepare at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The relationship should adhere to the Beer-Lambert law (A = εbc).

-

-

Analyze the Saturated Solution:

-

Prepare a saturated solution and filter it as described in the general workflow (Figure 1).

-

Accurately dilute a known volume of the filtered supernatant to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Causality and Self-Validation: The linearity of the calibration curve (R² > 0.99) validates the method, confirming that the Beer-Lambert law is obeyed within the measured concentration range. A blank sample (pure solvent) should be used to zero the spectrophotometer, and the absorbance of the sample should fall within the linear range of the calibration curve to ensure accuracy.

Method 3: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.[5][6]

-

Develop an HPLC Method:

-

Select a suitable column (e.g., C18) and mobile phase that provides good peak shape and retention for this compound.

-

Determine an appropriate detection wavelength using a PDA or UV detector, likely corresponding to the λmax found in the spectroscopic method.

-

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or the mobile phase).

-

Create a series of at least five standard solutions by serial dilution.

-

Inject a fixed volume of each standard onto the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a linear calibration curve.

-

-

Analyze the Saturated Solution:

-

Prepare and filter a saturated solution as described in the general workflow (Figure 1).

-

Accurately dilute a known volume of the filtered supernatant with the mobile phase to bring the concentration into the linear range of the calibration curve.

-

Inject the same fixed volume of the diluted sample onto the HPLC system and record the peak area.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility in the original saturated solution.

-

Causality and Self-Validation: The specificity of HPLC, with its ability to separate the analyte from potential impurities, provides a high degree of confidence in the results. The linearity of the calibration curve (R² > 0.999 is often achievable) is a critical validation parameter. Consistent retention times between the standards and the sample confirm the identity of the peak being quantified.

Predicted Solubility Profile of this compound

Based on the estimated Hansen Solubility Parameters (δd ≈ 20.0, δp ≈ 9.0, δh ≈ 4.5), we can predict the solubility of this compound in various organic solvents. The principle is that solvents with HSP values closer to those of the solute will be better solvents.

The following table summarizes the physicochemical properties of a range of common organic solvents, including their HSP values, and provides a calculated Ra value representing the distance in Hansen space from our estimated solute parameters. A lower Ra value suggests a higher likelihood of good solubility.

Table 1: Physicochemical Properties and Hansen Solubility Parameters of Common Organic Solvents and Predicted Affinity for this compound

| Solvent | Boiling Point (°C) | Viscosity (cP at 20°C) | Polarity Index (P') | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (Predicted Affinity) |

| This compound (Estimated) | - | - | - | 20.0 | 9.0 | 4.5 | 0.0 |

| Non-Polar Solvents | |||||||

| n-Hexane | 69 | 0.31 | 0.1 | 14.9 | 0.0 | 0.0 | 15.3 |

| Cyclohexane | 81 | 0.98 | 0.2 | 16.8 | 0.0 | 0.2 | 13.7 |

| Toluene | 111 | 0.59 | 2.4 | 18.0 | 1.4 | 2.0 | 8.6 |

| Polar Aprotic Solvents | |||||||

| Dichloromethane | 40 | 0.44 | 3.1 | 17.0 | 7.3 | 7.1 | 7.2 |

| Acetone | 56 | 0.32 | 5.1 | 15.5 | 10.4 | 7.0 | 5.6 |

| Acetonitrile | 82 | 0.37 | 5.8 | 15.3 | 18.0 | 6.1 | 10.8 |

| Tetrahydrofuran (THF) | 66 | 0.48 | 4.0 | 16.8 | 5.7 | 8.0 | 6.5 |

| N,N-Dimethylformamide (DMF) | 153 | 0.92 | 6.4 | 17.4 | 13.7 | 11.3 | 8.8 |

| Dimethyl sulfoxide (DMSO) | 189 | 1.99 | 7.2 | 18.4 | 16.4 | 10.2 | 9.9 |

| Polar Protic Solvents | |||||||

| Methanol | 65 | 0.59 | 5.1 | 14.7 | 12.3 | 22.3 | 20.3 |

| Ethanol | 78 | 1.20 | 4.3 | 15.8 | 8.8 | 19.4 | 16.2 |

| Isopropanol | 82 | 2.30 | 3.9 | 15.8 | 6.1 | 16.4 | 13.7 |

Solvent property data compiled from various sources.[7][8]

Interpretation of the Predicted Solubility Profile:

-

High Predicted Solubility: Solvents with the lowest Ra values, such as acetone (Ra = 5.6) , tetrahydrofuran (THF) (Ra = 6.5) , and dichloromethane (Ra = 7.2) , are predicted to be the most effective solvents for this compound. These solvents have a good balance of dispersion, polar, and hydrogen bonding characteristics that are similar to the estimated parameters of the solute.

-

Moderate Predicted Solubility: Solvents like toluene (Ra = 8.6) , N,N-Dimethylformamide (DMF) (Ra = 8.8) , and dimethyl sulfoxide (DMSO) (Ra = 9.9) are expected to have moderate to good solubility. While their individual HSP components may differ more significantly, their overall cohesive energy density is reasonably compatible with the solute.

-

Low Predicted Solubility: Non-polar solvents like n-hexane (Ra = 15.3) and cyclohexane (Ra = 13.7) , and highly polar protic solvents with strong hydrogen bonding networks like methanol (Ra = 20.3) and ethanol (Ra = 16.2) , are predicted to be poor solvents. The large mismatch in their HSP values, particularly in the polar and hydrogen bonding components for the non-polar solvents and the hydrogen bonding component for the alcohols, suggests unfavorable solute-solvent interactions.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical prediction models like Hansen Solubility Parameters with robust experimental protocols, researchers can efficiently screen for suitable solvents and obtain accurate solubility data. The estimated HSP values for this compound (δd ≈ 20.0, δp ≈ 9.0, δh ≈ 4.5) suggest that polar aprotic solvents such as acetone, THF, and dichloromethane are likely to be the most effective. This guide serves as a foundational resource, enabling scientists in pharmaceutical development and organic synthesis to make informed decisions regarding solvent selection, thereby accelerating their research and development efforts.

References

- Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568-585.

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Wikipedia contributors. (2023, December 27). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2024, from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved January 2, 2024, from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved January 2, 2024, from [Link]

-

ZheJiang TianHe Resin Co.,Ltd. (n.d.). Organic Solvent Polarity Chart. Retrieved January 2, 2024, from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved January 2, 2024, from [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved January 2, 2024, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved January 2, 2024, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Polarity of Solvents. Retrieved January 2, 2024, from [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved January 2, 2024, from [Link]

- ACS Publications. (2003). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 75(23), 6475–6480.

- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.

-

Chemistry For Everyone. (2023). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Omega, 7(29), 25357–25367.

- RSC Publishing. (2014). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry, 5(1), 123-130.

- Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 551-558.

-

Allen. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Retrieved January 2, 2024, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved January 2, 2024, from [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ? Retrieved January 2, 2024, from [Link]

- Martin, A. D., & Pinal, R. (2004). Extended Hansen solubility approach: naphthalene in individual solvents. Journal of pharmaceutical sciences, 93(6), 1486-97.

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved January 2, 2024, from [Link]

-

Murov, S. (2020). Common Organic Solvents: Table of Properties. Retrieved January 2, 2024, from [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 2, 2024, from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 2, 2024, from [Link]

-

Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved January 2, 2024, from [Link]

-

California State University, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 2, 2024, from [Link]

-

University of Toronto, Department of Chemistry. (2023). Solubility of Organic Compounds. Retrieved January 2, 2024, from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 2, 2024, from [Link]

- Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(7), 443-444.

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved January 2, 2024, from [Link]

- NIH. (2011). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. Journal of Young Pharmacists, 3(1), 44-46.

-

ResearchGate. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. Retrieved January 2, 2024, from [Link]

- NIH. (2016). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Organic Process Research & Development, 20(2), 437-446.

- Springer. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model.

-

SCM. (2023). Using the UNIFAC program. Retrieved January 2, 2024, from [Link]

-

NIST. (n.d.). AC Model: UNIFAC Prediction. Retrieved January 2, 2024, from [Link]

Sources

- 1. kinampark.com [kinampark.com]

- 2. Extended Hansen solubility approach: naphthalene in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. processchemistryportal.com [processchemistryportal.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 6. MatSolCa MSC | MI tool for HSP, SP & LogP as solubility prediction [dmar.riken.jp]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. scribd.com [scribd.com]

A Technical Guide to the Synthesis of 3-Bromo-1-nitronaphthalene: A Regiochemical Analysis

Abstract: This technical guide provides an in-depth analysis of the synthesis of 3-Bromo-1-nitronaphthalene, a key intermediate in the development of pharmaceuticals and functional materials. A critical evaluation of potential synthetic routes reveals that the regiochemical outcome is governed by the sequence of electrophilic substitutions. Contrary to a direct nitration approach, this guide establishes that the viable synthesis proceeds via the regioselective bromination of 1-nitronaphthalene, leveraging the powerful meta-directing effect of the nitro group. We will dissect the mechanistic principles dictating this selectivity, present a field-proven experimental protocol, and discuss the necessary purification strategies for obtaining this specific isomer.

The Synthetic Challenge: Regioselectivity in Disubstituted Naphthalenes

This compound is a valuable bifunctional organic building block, featuring both a reactive nitro group and a bromine atom on a naphthalene scaffold.[1] The nitro group can be readily reduced to an amine for further functionalization, while the bromo group enables a wide array of cross-coupling and substitution reactions.[2] This versatility makes it a sought-after precursor in the synthesis of complex organic molecules, including dyes and potential organic semiconductors.[1]

The primary challenge in its synthesis lies in achieving the specific 1,3-substitution pattern on the naphthalene core. Two logical, yet fundamentally different, synthetic pathways must be considered:

-

Pathway A: The electrophilic nitration of 1-bromonaphthalene.

-

Pathway B: The electrophilic bromination of 1-nitronaphthalene.

A thorough understanding of the principles of electrophilic aromatic substitution (EAS) is paramount to predicting the outcome of these reactions and selecting the correct strategy. This guide will demonstrate that only Pathway B provides a viable route to the desired product.

Mechanistic Analysis of Synthetic Pathways

The regiochemical outcome of an EAS reaction on a substituted ring is dictated by the electronic properties of the substituent already present. The interplay between inductive and resonance effects determines which positions on the ring are activated or deactivated towards the incoming electrophile.

Pathway A: Nitration of 1-Bromonaphthalene – A Non-Viable Route

Attempting to synthesize this compound by nitrating 1-bromonaphthalene is fundamentally flawed due to the directing effects of the bromine substituent.

Directing Effects of a C1-Bromo Substituent:

-

Inductive Effect: As a halogen, bromine is more electronegative than carbon and pulls electron density away from the aromatic ring through the sigma bond. This effect deactivates the entire ring system, making it less reactive than unsubstituted naphthalene.[3]

-

Resonance Effect: Bromine possesses lone pairs of electrons that can be donated into the aromatic pi-system. This resonance donation preferentially stabilizes the carbocation intermediates (σ-complexes) formed from attack at the ortho and para positions.[4]

In the 1-substituted naphthalene system, the "ortho" positions are C2 and C8, and the "para" position is C4. Compounding this is the inherent kinetic preference for electrophilic attack at the alpha-positions (C1, C4, C5, C8) of naphthalene, which leads to a more stable σ-complex where the aromaticity of the adjacent ring can be preserved across more resonance structures.[5]

Consequently, the nitration of 1-bromonaphthalene overwhelmingly yields a mixture of 1-bromo-4-nitronaphthalene and 1-bromo-5-nitronaphthalene. The C3 position, being meta to the bromo group, is electronically disfavored, and its formation is negligible.

Caption: Predicted outcome of the nitration of 1-bromonaphthalene.

Pathway B: Bromination of 1-Nitronaphthalene – The Validated Route

The correct synthetic sequence involves installing the nitro group first, as its powerful directing effects are essential for achieving the desired 1,3-substitution pattern. 1-Nitronaphthalene is readily synthesized via the direct nitration of naphthalene.[6][7]

Directing Effects of a C1-Nitro Substituent:

-

Inductive & Resonance Effects: The nitro group is strongly electron-withdrawing through both induction and resonance.[8] It pulls significant electron density out of the aromatic ring, rendering it highly deactivated towards further electrophilic attack.

-

Meta-Direction: This strong deactivation is most pronounced at the ortho and para positions (C2, C4, C8, C5). The meta positions (C3, C6, C7) are less deactivated by comparison, and therefore become the sites of subsequent electrophilic attack.

When 1-nitronaphthalene is subjected to bromination, the incoming bromine electrophile is directed to a meta position. The reaction can be controlled to favor substitution at the C3 position, yielding the target molecule, this compound.[2] This strategy demonstrates a core principle of organic synthesis: the order of reactions is critical for controlling regiochemistry.

Caption: Validated pathway via bromination of 1-nitronaphthalene.

Validated Experimental Protocol

The following protocol is adapted from established industrial procedures for the regioselective bromination of 1-nitronaphthalene.[2]

Safety Precautions: This procedure involves highly corrosive and toxic reagents, including oleum (fuming sulfuric acid) and liquid bromine. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

Materials and Equipment:

-

1-Nitronaphthalene (C₁₀H₇NO₂)

-

Oleum (20% free SO₃)

-

Liquid Bromine (Br₂)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser with a gas outlet to a scrubber (e.g., sodium thiosulfate solution).

-

Heating mantle with temperature control.

-

Ice bath for quenching.

Procedure:

-

Dissolution: Charge the reaction flask with 1-nitronaphthalene (1.0 mol equivalent). Under vigorous stirring, carefully add 20% oleum. The amount should be sufficient to fully dissolve the starting material (consult specific patent for solvent ratios). A mild exotherm may be observed.

-

Heating: Gently heat the mixture to 60 °C to ensure complete dissolution and to prepare for the addition of bromine.

-

Bromine Addition: Once the temperature is stable at 60 °C, begin the dropwise addition of liquid bromine (0.5 mol equivalent) from the dropping funnel over a period of approximately 2 hours. Maintain strict control over the addition rate to manage the exotherm and reaction rate.

-

Reaction Drive: After the addition is complete, raise the temperature of the reaction mixture to 80 °C and maintain it with continued stirring for 6 hours to drive the reaction to completion.

-

Workup - Quenching: After the reaction period, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over a large volume of crushed ice. This step is highly exothermic and must be performed with caution. The crude product will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the crude product under vacuum to remove residual water.

Data Summary & Purification

The described protocol is designed for high conversion and selectivity.

| Parameter | Value / Condition | Causality & Notes |

| Starting Material | 1-Nitronaphthalene | The nitro group is essential for directing bromination to the 3-position. |

| Reagents | Br₂, 20% Oleum (H₂SO₄·SO₃) | Oleum acts as both a solvent and a catalyst, activating the bromine to form a potent electrophile. |

| Stoichiometry | 1-Nitronaphthalene : Br₂ (1 : 0.5) | Using a substoichiometric amount of bromine helps to minimize the formation of dibrominated byproducts. |

| Temperature | 60 °C (Addition), 80 °C (Reaction) | Elevated temperatures are required to overcome the strong deactivation of the ring by the nitro group. |

| Reaction Time | ~8 hours total | Ensures the reaction proceeds to completion for maximum yield. |

| Expected Yield | High | The regioselectivity of this reaction generally leads to good yields of the desired isomer. |

Purification: The crude product, while predominantly this compound, may contain unreacted starting material or other minor isomers. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol or acetic acid). The purity of the final product should be confirmed by analytical techniques such as:

-

Melting Point: To compare with the literature value.

-

NMR Spectroscopy (¹H, ¹³C): To confirm the 1,3-substitution pattern.

-

GC-MS or HPLC: To quantify isomeric purity.

Visualization of Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The successful synthesis of this compound is a clear demonstration of the power of substituent directing effects in controlling the regiochemistry of electrophilic aromatic substitution. This guide has established that a direct nitration of 1-bromonaphthalene is an unviable approach due to the ortho-, para-directing nature of the bromine atom. The validated and efficient pathway relies on reversing the synthetic order: the bromination of 1-nitronaphthalene. The strongly deactivating, meta-directing nitro group effectively channels the incoming bromine electrophile to the C3 position. By adhering to a controlled, validated protocol, researchers can reliably produce this versatile chemical intermediate for further application in drug discovery and materials science.

References

-

The Organic Chemistry Tutor. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Tutor. (2024, February 2). Nitration of Naphthalene [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Electrophilic substitution - ring halogenation mechanism. Retrieved from [Link]

-

OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Srivastava, N., Shukla, M., & Saha, S. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. African Journal of Pharmacy and Pharmacology, 5(4), 542-546. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Nitronaphthalene. Retrieved from [Link]

-

Shulgin, V. F., Ilichev, I. V., & Shulgin, O. V. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Proceedings of the 2nd International Conference on Materials Chemistry and Environmental Protection (MEEP 2018). SciTePress. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]

Sources

- 1. Buy this compound | 102153-47-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. scitepress.org [scitepress.org]

- 7. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]

- 8. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of 3-Bromo-1-nitronaphthalene

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanisms involved in the synthesis of 3-Bromo-1-nitronaphthalene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the foundational principles governing the regioselectivity of the nitration of naphthalene and the subsequent bromination of 1-nitronaphthalene. By integrating mechanistic theory with practical experimental protocols, this guide aims to serve as an authoritative resource for the synthesis and understanding of this important chemical transformation.

Introduction: The Significance of Electrophilic Aromatic Substitution on Naphthalene

Naphthalene, a bicyclic aromatic hydrocarbon, presents a more complex system for electrophilic aromatic substitution (EAS) than its monocyclic counterpart, benzene. The non-equivalence of its carbon positions (α and β) leads to issues of regioselectivity that are of paramount importance in synthetic chemistry.[1] The synthesis of specifically substituted naphthalenes, such as this compound, is a multi-step process that hinges on a thorough understanding of the directing effects of substituents on the naphthalene ring. This guide will dissect the two critical EAS reactions in this synthesis: the initial nitration of naphthalene and the subsequent bromination of the resulting 1-nitronaphthalene.

Part I: Nitration of Naphthalene to 1-Nitronaphthalene

The first step in the synthesis is the introduction of a nitro group onto the naphthalene ring. This is a classic example of an electrophilic aromatic substitution reaction.[2]

Generation of the Electrophile: The Nitronium Ion

The nitration of naphthalene is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid".[2][3][4] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This equilibrium lies far to the right, ensuring a sufficient concentration of the potent nitronium ion electrophile to initiate the reaction.

The Mechanism of Nitration: A Tale of Two Positions

The nitronium ion attacks the electron-rich π-system of the naphthalene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][6] The attack can occur at either the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7).

Key Insight: The Preference for α-Substitution

The nitration of naphthalene predominantly yields 1-nitronaphthalene, with the α-isomer being the major product.[5][7][8] The regioselectivity of this reaction is a direct consequence of the relative stabilities of the corresponding sigma complexes.

-

α-Attack: When the electrophile attacks the α-position, the resulting carbocation intermediate has more resonance structures that preserve the aromaticity of one of the benzene rings (a benzenoid sextet).[1][9] This leads to greater delocalization of the positive charge and a more stable intermediate.[8][10]

-

β-Attack: Attack at the β-position results in a carbocation intermediate with fewer resonance structures that maintain a complete benzene ring.[1]

The final step of the mechanism involves the deprotonation of the sigma complex by a weak base (such as HSO₄⁻ or H₂O) to restore the aromaticity of the naphthalene ring, yielding 1-nitronaphthalene.[5][6]

Visualization of the Nitration Mechanism

Caption: Overall workflow for the nitration of naphthalene.

Experimental Protocol: Synthesis of 1-Nitronaphthalene

The following protocol is a representative procedure for the laboratory-scale synthesis of 1-nitronaphthalene.[5][11]

Materials:

-

Naphthalene (C₁₀H₈)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Glacial Acetic Acid (CH₃COOH)[12]

-

Ethanol (for recrystallization)[12]

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add 14 mL of concentrated nitric acid.[12] While stirring and cooling in an ice bath, slowly add 25 mL of concentrated sulfuric acid.[12] Allow the mixture to cool to room temperature.

-

Dissolution of Naphthalene: In a separate round-bottom flask, dissolve 20 g of naphthalene in approximately 60 mL of glacial acetic acid.[12]

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the naphthalene solution dropwise, maintaining the reaction temperature around 60°C with a water bath.[12] After the addition is complete, continue stirring at this temperature for an additional 30 minutes.[12]

-

Isolation of Crude Product: Pour the reaction mixture into a beaker containing a large volume of cold water (approximately 800 mL).[12] A yellow precipitate of crude 1-nitronaphthalene will form.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[12] The crude product can be further purified by recrystallization from ethanol to yield pale yellow crystals.[12]

Table 1: Reaction Parameters for the Synthesis of 1-Nitronaphthalene

| Parameter | Value | Reference |

| Naphthalene | 20 g | [12] |

| Conc. HNO₃ (70%) | 14 mL | [12] |

| Conc. H₂SO₄ (98%) | 25 mL | [12] |

| Glacial Acetic Acid | ~60 mL | [12] |

| Reaction Temperature | 60°C | [12] |

| Reaction Time | 1 hour | [12] |

| Expected Yield | 80-90% | [5] |

| Melting Point | 53–57 °C | [13] |

Part II: Bromination of 1-Nitronaphthalene to this compound

The second stage of the synthesis involves the bromination of 1-nitronaphthalene. The directing effect of the pre-existing nitro group is the critical factor determining the position of the incoming bromine atom.

The Directing Effect of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group due to both induction and resonance effects.[14][15] This has two significant consequences for the subsequent electrophilic aromatic substitution:

-

Deactivation: The nitro group deactivates the naphthalene ring towards further electrophilic attack, making the bromination reaction slower than the initial nitration of naphthalene.[14][15]

-

Meta-Directing: The nitro group directs incoming electrophiles to the meta position relative to its own position.[14][15][16]

Expert Insight: In the context of 1-nitronaphthalene, the "meta" positions are C3 and C6. However, substitution at C3 is sterically less hindered and electronically favored.

Mechanism of Bromination

The bromination of 1-nitronaphthalene typically requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), to generate a sufficiently strong electrophile.[17]

Step 1: Generation of the Bromonium Ion The Lewis acid polarizes the bromine molecule, making one of the bromine atoms highly electrophilic and susceptible to attack by the aromatic ring. This can be represented as the formation of a bromonium ion (Br⁺).

Reaction: Br₂ + FeBr₃ ⇌ Br⁺ + FeBr₄⁻

Step 2: Electrophilic Attack and Sigma Complex Formation The electrophilic bromine attacks the deactivated 1-nitronaphthalene ring, preferentially at the C3 position. This forms a resonance-stabilized sigma complex.

Step 3: Deprotonation A weak base, such as FeBr₄⁻, removes a proton from the C3 position, restoring the aromaticity of the ring and yielding this compound.

Visualization of the Bromination Mechanism

Caption: Overall workflow for the bromination of 1-nitronaphthalene.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the bromination of 1-nitronaphthalene.

Materials:

-

1-Nitronaphthalene

-

Bromine (Br₂)

-

Ferric Bromide (FeBr₃) or Iron filings

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1-nitronaphthalene in a suitable solvent like carbon tetrachloride. Add a catalytic amount of ferric bromide or iron filings.

-

Addition of Bromine: From the dropping funnel, add a stoichiometric amount of bromine dissolved in the same solvent to the reaction mixture slowly and with stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the reddish-brown color of bromine.

-

Work-up: After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium bisulfite to remove any unreacted bromine. Then, wash with water and dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization or column chromatography to obtain this compound.

Conclusion

The synthesis of this compound is a classic illustration of the principles of electrophilic aromatic substitution on a polycyclic aromatic hydrocarbon. The regioselectivity of both the initial nitration and the subsequent bromination is dictated by the electronic properties of the naphthalene ring and the directing effects of the substituents. A thorough understanding of these mechanistic principles is essential for the rational design and execution of syntheses for a wide range of substituted naphthalene derivatives, which are valuable intermediates in the pharmaceutical and materials science industries.

References

-

Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. (n.d.). SciTePress. Retrieved from [Link]

-

Preparation of 1-nitronaphthalene. (n.d.). PrepChem.com. Retrieved from [Link]

-

5.1.6. Synthesis of 1-Nitronaphthalene. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]

-

1 Nitronaphthalene. (n.d.). Scribd. Retrieved from [Link]

-

Benzene methylbenzene naphthalene mechanism nitration electrophilic substitution. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

What type of reaction is nitration of naphthalene? (n.d.). Homework.Study.com. Retrieved from [Link]

-

The mechanism of charge-transfer nitration of naphthalene. (1998). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Nitronaphthalene reacted with Br2, FeBr3 yields 1-bromo-5-nitronaphthelene, what is the mechanism for this reaction? (n.d.). Homework.Study.com. Retrieved from [Link]

-

Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. (1982). Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Nitration and Photonitration of Naphthalene in Aqueous Systems. (2002). Environmental Science & Technology. Retrieved from [Link]

-

1-Nitronaphthalene. (n.d.). PubChem. Retrieved from [Link]

-

1-nitronaphthalene : Organic synthesis. (2022, August 24). YouTube. Retrieved from [Link]

-

Directing Effect of the Nitro Group in EAS. (2017, May 2). YouTube. Retrieved from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

The nitro group directs electrophilic aromatic substitution to th... (n.d.). Pearson+. Retrieved from [Link]

-

Different approaches for regioselective naphthalene functionalization. (2020). Chemistry – A European Journal. Retrieved from [Link]

-

An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. (2011). International Scholars Journals. Retrieved from [Link]

-

8.11: Multiple Substituents- Directing Effects. (2021, December 11). Chemistry LibreTexts. Retrieved from [Link]

-

Electrophilic Aromatic Substitution. (n.d.). Willson Research Group. Retrieved from [Link]

-

Aromatic Electrophilic Substitution. (n.d.). Dalal Institute. Retrieved from [Link]

-

Experimental Methods 1. Bromination Methods. (n.d.). Retrieved from [Link]

-

Regioselective electrophilic substitution via lithiation and intramolecular arene exchange (haptotropic rearrangement) in (naphthalene)tricarbonylchromium. (1987). Organometallics. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved from [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Electrophilic substitution of Naphthalene. (2024, March 15). Chemistry for everyone. Retrieved from [Link]

-

Why Naphthalene undergoes electrophilic aromatic substitution at position 1 not 2? (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]

-

Nitration of Naphthalene. (2024, February 2). YouTube. Retrieved from [Link]

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

Electrophilic aromatic substitution of napthalene. (2018, July 1). Chemistry Stack Exchange. Retrieved from [Link]

-

The chlorination of 1-nitronaphthalene. (1970). Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. (2014). Tetrahedron. Retrieved from [Link]

-

1-Nitronaphthalene. (n.d.). Wikipedia. Retrieved from [Link]

-

Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. (1995). Journal of Chemical Research, Synopses. Retrieved from [Link]

-

(PDF) Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. (1995). Journal of Chemical Research. Retrieved from [Link]

Sources

- 1. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 2. homework.study.com [homework.study.com]

- 3. scribd.com [scribd.com]

- 4. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. books.rsc.org [books.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scitepress.org [scitepress.org]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. prepchem.com [prepchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 17. homework.study.com [homework.study.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-1-nitronaphthalene

Introduction: The Structural Significance of 3-Bromo-1-nitronaphthalene

This compound (C₁₀H₆BrNO₂) is a halogenated nitroaromatic compound featuring a naphthalene core substituted with a bromine atom at the 3-position and a nitro group at the 1-position.[1] Its utility as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical sectors, underscores the importance of unambiguous structural characterization.[1] NMR spectroscopy stands as a cornerstone technique for elucidating the precise molecular architecture of such compounds. This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra, offering insights into the influence of the bromo and nitro substituents on the chemical environment of the naphthalene ring.

Predicted ¹H and ¹³C NMR Spectra

The prediction of the ¹H and ¹³C NMR spectra of this compound is based on the well-established principles of substituent effects on aromatic systems. The electron-withdrawing nature of both the nitro group (strong) and the bromine atom (moderate) significantly influences the electron density distribution within the naphthalene rings, leading to characteristic downfield shifts of the proton and carbon signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit six distinct signals in the aromatic region, corresponding to the six protons on the substituted naphthalene ring. The chemical shifts (δ) are predicted to be in the range of 7.5–9.0 ppm. The nitro group at the C1 position will exert a strong deshielding effect on the peri proton at the C8 position, causing it to resonate at a significantly downfield chemical shift. The bromine at the C3 position will also deshield the adjacent protons at the C2 and C4 positions.

Key Predicted Features:

-

H8: Expected to be the most downfield signal due to the strong anisotropic effect of the adjacent nitro group. It will likely appear as a doublet.

-

H2 and H4: These protons are in the same ring as the substituents and will be significantly deshielded. They are expected to appear as doublets or singlets depending on the coupling with other protons.

-

H5, H6, and H7: These protons on the second ring will be less affected by the substituents and will resonate at relatively upfield positions compared to the protons on the substituted ring. Their signals will likely appear as a complex multiplet or as distinct doublets and triplets.

Predicted ¹³C NMR Spectrum